4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step reactions. One common method includes the condensation of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one using ammonium acetate as a catalyst in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, nitro groups, or other functional groups into the aromatic rings.
Scientific Research Applications
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and aromatic groups allow it to form hydrogen bonds and π-π interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(Substituted Phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates
- Pyrazoloquinolines
- 4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
Uniqueness
What sets 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(5-METHYLFURAN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL apart from similar compounds is its unique combination of hydroxyl and furan groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C26H24N4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-methyl-4-[(5-methylfuran-2-yl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H24N4O3/c1-16-14-15-21(33-16)24(22-17(2)27-29(25(22)31)19-10-6-4-7-11-19)23-18(3)28-30(26(23)32)20-12-8-5-9-13-20/h4-15,24,27-28H,1-3H3 |
InChI Key |
NFIBXZLLMXOARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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